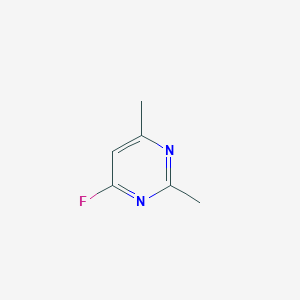

4-Fluoro-2,6-dimethylpyrimidine

Overview

Description

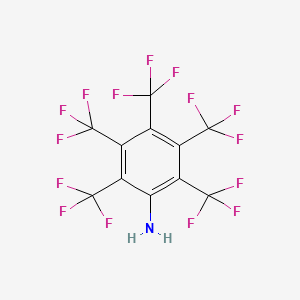

4-Fluoro-2,6-dimethylpyrimidine is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological activities and are part of several larger systems including nucleotides (cytosine, thymine, and uracil) which are key components of nucleic acids .

Synthesis Analysis

The synthesis of 4-Fluoro-2,6-dimethylpyrimidine and its derivatives often involves the use of cesium fluoride on the corresponding 2-chloropyrimidines in aprotic dipolar solvents . This method allows for a lower reaction temperature and shorter reaction time, which is essential for the preparation of reactive monofluoropyrimidines .Molecular Structure Analysis

The molecular structure of 4-Fluoro-2,6-dimethylpyrimidine can be analyzed using various techniques such as X-ray diffraction analysis . The structure is solved using programs like SHELXS and SHELXL, which reveal the position of all non-hydrogen atoms .Chemical Reactions Analysis

4-Fluoro-2,6-dimethylpyrimidine and its derivatives have been found to exhibit various chemical reactions. For instance, they have been used as fluorescence sensors for Zn2+ with high selectivity and sensitivity . They can recognize Zn2+ with a strong blue-shift together with a remarkable fluorescence enhancement in acetonitrile solution .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-2,6-dimethylpyrimidine can be analyzed using various techniques. For instance, Fourier transform infrared spectrum analysis can be used to investigate the numerous functional groups present in the molecule . UV–Vis–NIR and TG–DTA measurements can be used to determine the optical quality and thermal stability of the compound .Scientific Research Applications

Synthesis of Novel Derivatives for Anti-inflammatory and Analgesic Activities

Researchers have synthesized novel derivatives of 4-fluoro-2,6-dimethylpyrimidine for potential use as anti-inflammatory and analgesic agents. These compounds exhibited improved biological activities, indicating the significance of 4-fluoro-2,6-dimethylpyrimidine in medicinal chemistry (Muralidharan, S. James Raja, & Asha Deepti, 2019).Synthesis and Piperidinolysis of Fluoropyrimidines

The synthesis of 4-fluoro-2,6-dimethylpyrimidine and related compounds has been explored for their fast-reacting properties compared to other halogenopyrimidines. These studies are important for understanding the reactivity and potential applications of fluoropyrimidines in chemical reactions (Des J. Brown & P. Waring, 1974).Key Intermediate in Potassium-Competitive Acid Blocker Synthesis

4-Fluoro-2,6-dimethylpyrimidine has been used as a key intermediate in the synthesis of novel potassium-competitive acid blockers, highlighting its role in the development of new pharmaceutical compounds (Liu Chang, 2009).Labeling of Nucleosides for Studying DNA–Protein Interactions

Derivatives of 4-fluoro-2,6-dimethylpyrimidine have been utilized to label nucleosides. These labeled nucleosides are used to detect DNA-protein interactions, demonstrating the compound's application in molecular biology research (Jan Riedl et al., 2012).Investigating Molecular Recognition Processes in Pharmaceuticals

The study of cation tautomerism and disorder in various forms of 4-amino-5-chloro-2,6-dimethylpyrimidinium salts has provided insights into molecular recognition processes, which are crucial for the targeted drug action of pharmaceuticals containing 4-fluoro-2,6-dimethylpyrimidine (A. Rajam et al., 2017).Development of V-Shaped Oligomers for Optical Applications

V-shaped 4,6-bis(arylvinyl)pyrimidines, synthesized from 4,6-dimethylpyrimidine, have been investigated for their optical absorption and emission properties, suggesting potential applications in optical materials and sensors (Sylvain Achelle et al., 2009).Exploring Antibacterial Properties

4,6-Dimethylpyrimidines, including 4-fluoro-2,6-dimethylpyrimidine derivatives, have been studied for their antibacterial properties, showcasing the compound's potential in developing new antibacterial agents (J. V. Johnson et al., 1989).Self-Association in Aqueous Solution

The self-association behavior of 4-fluoro-2,6-dimethylpyrimidine in aqueous solutions has been studied, contributing to the understanding of its chemical properties and interactions in various solvents (F. Peral & E. Gallego, 1995).Fluorescence Properties for Biological Probing

Compounds derived from 4-fluoro-2,6-dimethylpyrimidine have been used as fluorophores for biological probing due to their sensitivity to environmental changes, aiding in studies like protein-protein interaction monitoring (M. Vázquez et al., 2005).Synthesis of Semiconducting Polymers

Novel semiconducting polymers have been synthesized using 4,6-dimethylpyrimidine derivatives, highlighting the role of 4-fluoro-2,6-dimethylpyrimidine in the development of new materials for electronic applications (S. S. Gunathilake et al., 2013).

Safety And Hazards

Future Directions

The future research directions for 4-Fluoro-2,6-dimethylpyrimidine could involve further exploration of its biological activities and potential applications. For instance, its use as a fluorescence sensor for Zn2+ suggests potential applications in biological imaging and diagnostics . Additionally, its inhibitory effects on protein kinases suggest potential applications in the development of new anticancer drugs .

properties

IUPAC Name |

4-fluoro-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDMHNPYZPJHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10663943 | |

| Record name | 4-Fluoro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2,6-dimethylpyrimidine | |

CAS RN |

51421-90-0 | |

| Record name | 4-Fluoro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

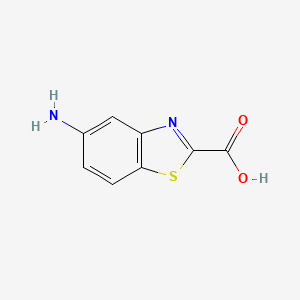

![4-Methylbenzo[d]thiazole-2-carboxylic acid](/img/structure/B1500322.png)

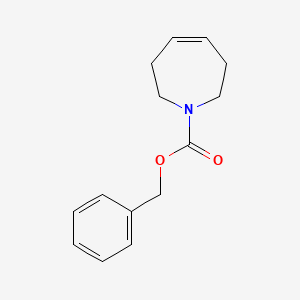

![7-Methoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1500327.png)